[1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone
Overview
Description
[1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone is a complex organic compound that features a biphenyl group linked to a quinoline moiety via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a biphenyl compound is acylated with a quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles such as solvent-free conditions and recyclable catalysts are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the quinoline moiety to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH^-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its quinoline moiety is known for its antimicrobial and anticancer properties, making it a valuable scaffold for drug discovery .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to DNA gyrase in bacteria, inhibiting DNA replication and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
(4-methoxyphenyl)(4-phenyl-3-quinolinyl)methanone: Similar structure but with a methoxy group on the phenyl ring.
1,1’-Biphenyl, 3-methyl-: A simpler biphenyl derivative without the quinoline moiety.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone lies in its combination of a biphenyl group and a quinoline moiety. This dual functionality allows for diverse chemical reactivity and a wide range of applications in different fields. The presence of the methanone bridge also adds to its structural complexity and potential for interaction with various molecular targets .
Properties
IUPAC Name |
(4-methylquinolin-3-yl)-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c1-16-20-9-5-6-10-22(20)24-15-21(16)23(25)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMZCUXABOIUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218948 | |
Record name | [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478064-94-7 | |
Record name | [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478064-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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